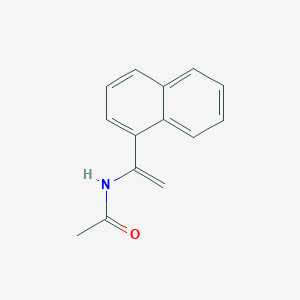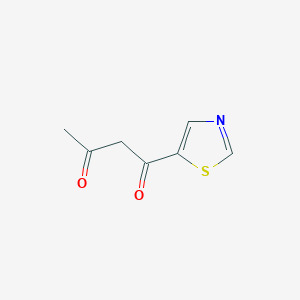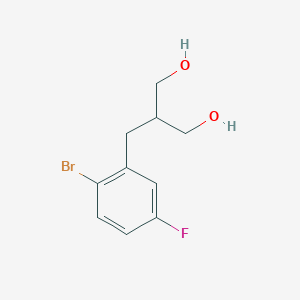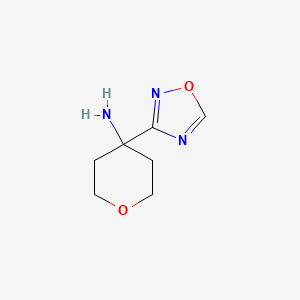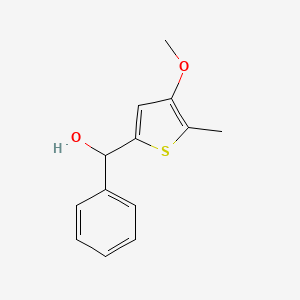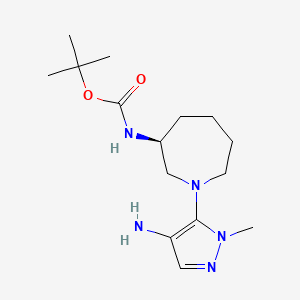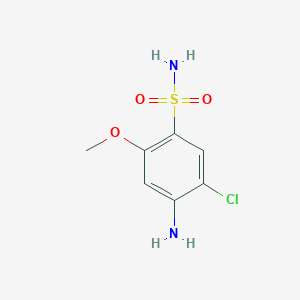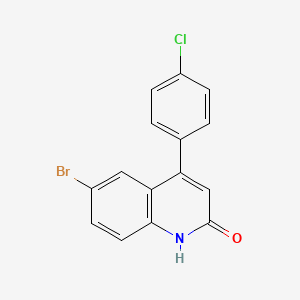
6-Bromo-4-(4-chlorophenyl)quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-(4-chlorophenyl)quinolin-2(1H)-one is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a bromine atom at the 6th position and a chlorophenyl group at the 4th position of the quinoline ring, making it a unique and potentially useful molecule in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(4-chlorophenyl)quinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromoquinoline and 4-chlorophenylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide, under reflux conditions.
Catalysts and Reagents: Common reagents include acids like hydrochloric acid or sulfuric acid to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality is also common.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-(4-chlorophenyl)quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of 6-bromo-4-(4-chlorophenyl)quinoline.
Substitution: Formation of various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-4-(4-chlorophenyl)quinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-(4-chlorophenyl)quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromoquinoline: Lacks the chlorophenyl group, making it less versatile in certain applications.
4-Chloroquinoline: Lacks the bromine atom, which may affect its reactivity and biological activity.
Quinoline: The parent compound, which lacks both the bromine and chlorophenyl groups.
Uniqueness
6-Bromo-4-(4-chlorophenyl)quinolin-2(1H)-one is unique due to the presence of both bromine and chlorophenyl groups, which enhance its reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H9BrClNO |
|---|---|
Peso molecular |
334.59 g/mol |
Nombre IUPAC |
6-bromo-4-(4-chlorophenyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C15H9BrClNO/c16-10-3-6-14-13(7-10)12(8-15(19)18-14)9-1-4-11(17)5-2-9/h1-8H,(H,18,19) |
Clave InChI |
RSEXNTQZLXNXJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=O)NC3=C2C=C(C=C3)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-chloro-8,9-dihydro-5H-pyrimido[5,4-D]azepine-7(6H)-carboxylate](/img/structure/B15242840.png)
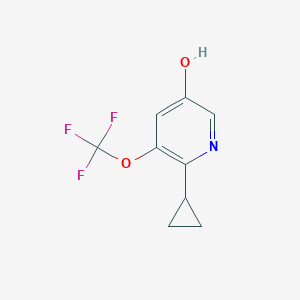
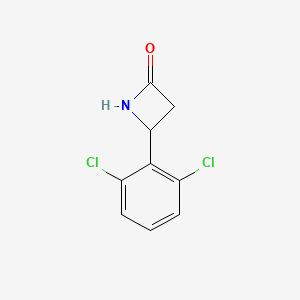

![4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]tridecane](/img/structure/B15242879.png)

![benzyl-[(1S)-2-benzylazanidylcyclohexyl]azanide;benzyl-[(1S,2S)-2-benzylazanidylcyclohexyl]azanide;dibromonickel](/img/structure/B15242896.png)
